AT1 Receptor Antagonism: 2-Phenoxyphenylacetic Acid as a Biphenyl Tetrazole Replacement Scaffold
Derivatives of 2-Phenoxyphenylacetic acid have been quantitatively shown to be highly potent and selective AT1 receptor antagonists. A specific derivative (Compound 20) demonstrated binding affinities of AT1 = 16 nM and AT2 = 22,000 nM, yielding an AT2/AT1 selectivity ratio of 1,375 [1]. This performance is comparable to clinically validated AT1 antagonists and validates the 2-phenoxyphenylacetic acid core as a viable, and more synthetically accessible, alternative to the biphenyl tetrazole scaffold.
| Evidence Dimension | Binding Affinity (IC50) |
|---|---|
| Target Compound Data | Derivative 'Compound 20' from 2-phenoxyphenylacetic acid series |
| Comparator Or Baseline | Biphenyl tetrazole scaffold (structural class inference) |
| Quantified Difference | AT1 IC50 = 16 nM; AT2/AT1 selectivity ratio of 1,375 |
| Conditions | In vitro radioligand binding assay |
Why This Matters
This demonstrates that the core scaffold is capable of yielding compounds with high potency and selectivity for a key cardiovascular drug target, which is crucial for mitigating off-target effects.
- [1] Dhanoa, D. S.; et al. AT1 selective angiotensin II antagonists with phenoxyphenylacetic acid as a biphenyl replacement part I. Bioorg. Med. Chem. Lett. 1994, 4 (4), 589-594. View Source
